molecular formula C7H13N B13248100 Bicyclo[3.1.1]heptan-2-amine

Bicyclo[3.1.1]heptan-2-amine

Cat. No.: B13248100
M. Wt: 111.18 g/mol
InChI Key: OROSNZQWEOBCRD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-amine is a compound characterized by a bridged bicyclic carbon skeleton. This structure is of significant interest in medicinal chemistry due to its rigid framework and potential pharmacological benefits. The compound’s unique structure allows for the exploration of various substitution patterns, making it a valuable building block in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing bicyclo[3.1.1]heptan-2-amine involves the conversion of bicyclo[1.1.1]pentan-1-amine using imine photochemistry. This process includes a photochemical formal (4+2)-cycloaddition of an intermediate imine diradical, followed by hydrolysis to yield the desired amine . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are still under development, with current research focusing on optimizing synthetic routes to improve yield and reduce costs. The use of photochemical and photocatalytic reactions is promising due to their mild conditions and potential scalability .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often facilitated by photocatalysts .

Major Products

The major products formed from these reactions include poly-substituted bicyclo[3.1.1]heptan-1-amines, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. By binding to these receptors, this compound can modulate these processes, making it a potential therapeutic agent for diseases like cancer and neurological disorders .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2

InChI Key

OROSNZQWEOBCRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1C2)N

Origin of Product

United States

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